
Cyclohexanol
Overview
Description
Cyclohexanol is an organic compound classified as a secondary alcohol. Its chemical formula is C₆H₁₂O, and it is often represented as HOCH(CH₂)₅. At room temperature, this compound can appear as a colorless oil or a white crystalline solid with a distinct camphor-like odor . This compound is derived from cyclohexane and plays a significant role in various industrial applications due to its versatile nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol is typically synthesized through the oxidation of cyclohexane. This process involves the use of an oxidation catalyst, usually a mixture of cobalt and manganese salts, and air. The separation of this compound from cyclohexanone can be achieved through fractional distillation, considering the difference in their boiling points .
Industrial Production Methods: Another method of producing this compound is by the hydrogenation of phenol. This process involves the addition of hydrogen to phenol in the presence of a catalyst, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanol undergoes several types of chemical reactions, including oxidation, reduction, and dehydration.
Oxidation: this compound can be oxidized to cyclohexanone using oxidizing agents such as chromic acid.
Reduction: this compound can be reduced to cyclohexane by hydrogenation.
Dehydration: In the presence of a strong acid like phosphoric acid, this compound can be dehydrated to form cyclohexene.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Dehydration: Phosphoric acid is used as a catalyst for the dehydration reaction.
Major Products:
Oxidation: Cyclohexanone
Dehydration: Cyclohexene
Scientific Research Applications
Industrial Applications
-
Chemical Synthesis:
- Cyclohexanol is a crucial precursor in the production of adipic acid and caprolactam, which are essential for manufacturing Nylon-6 and Nylon-6,6. These nylons are widely used in textiles, automotive parts, and consumer products due to their strength and durability .
- It serves as an intermediate in producing other chemicals like cyclohexanone, which is vital in making solvents and plasticizers .
-
Solvent Properties:
- This compound's solvent capabilities allow it to dissolve lacquers, resins, oil-based paints, and cellulose esters. This property is particularly beneficial in coatings and surface treatment processes .
- Its effectiveness as a solvent contributes to the formulation of adhesives and inks used in packaging and construction industries .
-
Biocatalytic Applications:
- Recent advancements have utilized this compound in biocatalytic processes. For instance, novel cytochrome P450 monooxygenases have been engineered to oxidize cyclohexane to this compound efficiently. This biocatalytic transformation opens new pathways for producing valuable chemicals while minimizing environmental impact .
- Catalytic Reactions:
Case Study 1: Production of Nylon-6
This compound is integral to producing Nylon-6 through the synthesis of caprolactam. The demand for nylon products has surged due to their applications in automotive components and textiles. The production process involves:
- Step 1: Oxidation of cyclohexane to this compound.
- Step 2: Conversion of this compound to caprolactam.
- Step 3: Polymerization of caprolactam into Nylon-6.
This process highlights this compound's role as a building block in creating durable materials .
Case Study 2: Biocatalytic Oxidation
A study demonstrated the use of engineered bacteria for the continuous oxidation of cyclohexane to this compound using biocatalysts. By optimizing reaction conditions and utilizing a segmented flow biofilm membrane reactor, researchers achieved enhanced productivity while mitigating substrate toxicity . This innovative approach illustrates the potential for sustainable chemical production methods.
Data Tables
Application Area | Specific Use | Key Benefits |
---|---|---|
Chemical Synthesis | Production of Nylon-6 | Durable materials for various industries |
Solvent Properties | Dissolving paints and coatings | Effective formulation for industrial applications |
Biocatalysis | Oxidation reactions | Sustainable production methods |
Catalytic Reactions | Conversion to cyclohexanone/cyclohexene | Versatile chemical transformations |
Mechanism of Action
The mechanism of action of cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, this compound can undergo protonation of the hydroxyl group by an acid, leading to the formation of a carbocation intermediate. This intermediate can then undergo various reactions, such as elimination or substitution . Additionally, this compound can be oxidized to cyclohexanone, which is further converted to oxime, a precursor to caprolactam .
Comparison with Similar Compounds
Cyclohexanol is often compared with other secondary alcohols and cycloaliphatic alcohols. Some similar compounds include:
Cyclohexanone: Cyclohexanone is the oxidized form of this compound and is used as a precursor in the production of caprolactam.
Phenol: Phenol can be hydrogenated to produce this compound.
Cyclohexane: Cyclohexane is the parent hydrocarbon from which this compound is derived.
Uniqueness of this compound: this compound’s unique properties, such as its ability to form hydrogen bonds due to the presence of a hydroxyl group, make it a valuable compound in various industrial and research applications .
Biological Activity
Cyclohexanol, a six-carbon cyclic alcohol, is recognized for its diverse biological activities and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of this compound, exploring its metabolic pathways, effects on living organisms, and implications in industrial processes.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. Its structural formula is depicted below:
This compound is a colorless, viscous liquid with a characteristic odor. It is soluble in water and organic solvents, which facilitates its use in various biological and chemical reactions.
Oxidation Pathway
This compound can be metabolized by certain bacteria through an oxidation pathway leading to the formation of adipic acid. This process has been extensively studied in Acinetobacter species, which utilize this compound as a carbon source. The key steps in this pathway include:
- This compound → Cyclohexanone (via this compound dehydrogenase)
- Cyclohexanone → ɛ-Caprolactone
- ɛ-Caprolactone → 6-Hydroxyhexanoic Acid
- 6-Hydroxyhexanoic Acid → 6-Oxohexanoic Acid
- 6-Oxohexanoic Acid → Adipic Acid
Research has identified several enzymes involved in these conversions, including cyclohexanone monooxygenase and various dehydrogenases .
Toxicity Studies
This compound exhibits various biological effects depending on the exposure route and concentration. Notable findings include:
- Dermal Exposure : Studies have shown that prolonged skin exposure can lead to irritation and potential systemic toxicity. In one experiment, rabbits exposed to high concentrations developed severe skin lesions and systemic symptoms such as tremors and narcosis .
- Inhalation Toxicity : Inhalation studies demonstrated that exposure to this compound at concentrations above 997 ppm resulted in convulsions and lethargy in animal models. Lower concentrations showed minimal effects, indicating a dose-dependent response .
- Reproductive Toxicity : Research indicated antispermatogenic effects in gerbils and rats, suggesting potential reproductive toxicity associated with this compound exposure .
Biodegradation Applications
A case study examined the biofiltration efficiency of this compound in treating waste gas mixtures. The study highlighted that specific bacterial strains could effectively degrade this compound under controlled conditions, with microbial counts correlating positively with substrate loading rates .
Parameter | Value |
---|---|
Maximum microbial activity | 9 cfu/g d.w. |
Biofilter loading rate | Varied with concentration |
Significant degradation | Observed at lower loading rates |
This research underscores the potential for using this compound-degrading bacteria in bioremediation strategies.
Catalytic Conversion
Another study focused on the catalytic conversion of this compound to cyclohexene using acid catalysts. The research employed machine learning frameworks to optimize reaction conditions, demonstrating significant advancements in reducing computational costs while enhancing reaction efficiency .
Q & A
Basic Research Questions
Q. How can researchers optimize the dehydration of cyclohexanol to cyclohexene in laboratory settings?
- Methodology : Use phosphoric acid (H₃PO₄) as a catalyst, maintaining a reaction temperature of 160–170°C to minimize side reactions. Monitor distillation closely to collect cyclohexene (BP: 83°C) efficiently. Calculate theoretical yield based on limiting reagent (this compound) and compare with actual yield using gravimetry. Percent yield discrepancies (>50% loss) often stem from incomplete distillation or side reactions (e.g., dimerization) .
- Key Metrics : Track boiling points, GC retention times, and IR spectra (C=C stretch at ~1650 cm⁻¹) to verify product purity .
Q. What analytical techniques are reliable for verifying this compound derivatives in reaction mixtures?
- Methodology :
- Gas Chromatography (GC) : Quantify cyclohexanone/cyclohexene using internal standards (e.g., toluene) and compare retention indices .
- ATR-FTIR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for cyclohexanone) in real-time .
- ¹H NMR : Confirm regioselectivity in oxidation reactions (e.g., cyclohexanone’s carbonyl proton at ~2.1 ppm) .
Q. How should researchers handle this compound safely in laboratory experiments?
- Precautions : Use nitrile gloves and safety goggles (EN 166 standard) to avoid dermal/ocular exposure. Store away from oxidizers (e.g., Na₂Cr₂O₇) due to flammability risks (Flash Point: 68°C). Monitor airborne concentrations (<50 ppm TWA) using OSHA-compliant sensors .
Q. Why do this compound dehydration experiments often yield low conversions, and how can this be addressed?
- Troubleshooting : Low yields (<50%) typically arise from inadequate catalyst activation (e.g., H₃PO₄ concentration <10%) or premature cooling. Optimize by pre-heating the catalyst mixture and ensuring efficient water removal via azeotropic distillation .
Advanced Research Questions
Q. What are the design principles for reactive distillation systems in this compound dehydrogenation to cyclohexanone?
- Methodology : Use copper-based catalysts (CuO ~20 wt%) in a three-stage reactor system at 200–250°C. Maintain vapor-phase conditions to achieve >99.5% selectivity. Simulate vapor-liquid equilibria (VLE) using Aspen Plus® with NRTL models for phase behavior .
Q. How does in-situ ATR-FTIR spectroscopy elucidate mechanisms in photocatalytic this compound oxidation?
- Kinetic Insights : Track hydroxyl radical (•OH) formation via transient absorption at ~310 nm. Identify cyclohexanone intermediates through carbonyl band evolution (~1700 cm⁻¹). Develop rate laws using Langmuir-Hinshelwood models, accounting for surface adsorption .
Q. What statistical approaches optimize this compound esterification or oxidation reactions?
- Experimental Design : Apply Box-Behnken response surface methodology (RSM) to variables (temperature, catalyst loading, molar ratios). For example, CaO–MgO (1:1.5 ratio) catalysts achieve 85% conversion in this compound oxidation at 140°C. Validate models with ANOVA (p < 0.05) .
Q. How do heterogeneous catalysts like Sn-MgAl(CO₃) zeolites enhance cyclohexanone reduction to this compound?
- Mechanistic Analysis : Zeolite acidity (Brønsted sites) promotes hydride transfer, with rate constants for ester formation (k₂ = 0.4738 s⁻¹) exceeding initial ketone adsorption (k₁ = 0.0323 s⁻¹). Characterize active sites via NH₃-TPD and XRD .
Q. What phase equilibria data are critical for solvent selection in this compound extraction systems?
- Data Requirements : Use ternary LLE diagrams (e.g., water + this compound + methyl isobutyl ketone) at 298–338 K. Prioritize solvents with high distribution coefficients (e.g., mesityl oxide, Kd ~2.5) and low viscosity to enhance mass transfer .
Q. How do conformational equilibria of this compound influence its reactivity in stereoselective reactions?
- NMR Analysis : Compare hydroxyl proton shifts in axial (δ ~4.45 ppm) vs. equatorial (δ ~4.11 ppm) conformers. Calculate ΔG using van’t Hoff plots from variable-temperature ¹H NMR, revealing a ~1.2 kcal/mol preference for equatorial-OH .
Properties
IUPAC Name |
cyclohexanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRVTGHNJAIIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O, C6H11OH | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXANOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021894 | |
Record name | Cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor. | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanol | |
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Record name | Cyclohexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | CYCLOHEXANOL | |
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Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
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Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
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Boiling Point |
322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanol | |
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URL | https://www.drugbank.ca/drugs/DB03703 | |
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Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4% | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96 | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.5 | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Cyclohexane, benzene, cyclohexanone, and phenol | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) | |
CAS No. |
108-93-0 | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLOHEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7S519M3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GV7829B8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F | |
Record name | CYCLOHEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8481 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/92 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexanol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.